Fmoc-asp(otbu)-oh(u-13c4,15N)

Quantitative proteomics Isotope dilution mass spectrometry LC-MRM-MS

Fmoc-Asp(OtBu)-OH (U-13C4, 15N) is a uniformly stable-isotope-labeled, orthogonally protected L-aspartic acid derivative designed for Fmoc-based solid-phase peptide synthesis (SPPS). The compound bears a 9-fluorenylmethoxycarbonyl (Fmoc) temporary Nα-protection, a tert-butyl (OtBu) permanent side-chain carboxyl protection, and uniform 13C enrichment at all four carbon positions combined with 15N enrichment at the backbone nitrogen.

Molecular Formula C11H13F2NO
Molecular Weight 213.22 g/mol
Cat. No. B12850583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-asp(otbu)-oh(u-13c4,15N)
Molecular FormulaC11H13F2NO
Molecular Weight213.22 g/mol
Structural Identifiers
SMILESCC(C)(C)[N+](=CC1=C(C=CC=C1F)F)[O-]
InChIInChI=1S/C11H13F2NO/c1-11(2,3)14(15)7-8-9(12)5-4-6-10(8)13/h4-7H,1-3H3/b14-7-
InChIKeyFYMHFBOVJARKMX-AUWJEWJLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Asp(OtBu)-OH (U-13C4, 15N): Stable Isotope-Labeled Aspartic Acid Building Block for Quantitative Peptide Synthesis and Structural Biology


Fmoc-Asp(OtBu)-OH (U-13C4, 15N) is a uniformly stable-isotope-labeled, orthogonally protected L-aspartic acid derivative designed for Fmoc-based solid-phase peptide synthesis (SPPS). The compound bears a 9-fluorenylmethoxycarbonyl (Fmoc) temporary Nα-protection, a tert-butyl (OtBu) permanent side-chain carboxyl protection, and uniform 13C enrichment at all four carbon positions combined with 15N enrichment at the backbone nitrogen . With a molecular formula of C19[13C]4H25[15N]O6 and a molecular weight of 416.41 Da, it exhibits an M+5 mass shift relative to its unlabeled counterpart Fmoc-Asp(OtBu)-OH (MW 411.45 Da, CAS 71989-14-5) [1]. This dual isotopic labeling renders the compound simultaneously suitable as a mass spectrometry internal standard for quantitative proteomics and as an NMR probe for protein structure determination, distinguishing it from single-isotope-labeled or unlabeled aspartic acid building blocks.

Why Unlabeled or Single-Isotope Fmoc-Asp(OtBu)-OH Analogs Cannot Substitute for Fmoc-Asp(OtBu)-OH (U-13C4, 15N) in Quantitative and Structural Applications


Substituting the dual-labeled compound with unlabeled Fmoc-Asp(OtBu)-OH eliminates its core utility as an isotope dilution mass spectrometry (IDMS) internal standard, because the unlabeled peptide product becomes isobaric with the endogenous analyte, precluding MS-based discrimination [1]. Replacing it with Fmoc-Asp(OtBu)-OH-15N (M+1) alone provides only a +1 Da mass shift, which is often insufficient to resolve the labeled peptide from the natural-abundance M+1 isotope envelope of the unlabeled analyte, particularly for peptides above ~1,500 Da [2]. Likewise, 15N-only labeling supports backbone amide NMR assignments but does not enable the 13C-13C and 13C-15N correlation experiments essential for side-chain resonance assignment and full structure determination [3]. The uniform 13C4,15N dual-labeling strategy is therefore non-substitutable for any workflow requiring simultaneous MS-based absolute quantification and complete heteronuclear NMR resonance assignment from a single synthetic peptide.

Quantitative Evidence Guide: Head-to-Head Performance Differentiation of Fmoc-Asp(OtBu)-OH (U-13C4, 15N) Against Closest Analogs


M+5 Mass Shift Versus M+1 (15N-Only) and M+4 (13C4-Only): Baseline Resolution from Endogenous Analyte Isotope Envelope

Fmoc-Asp(OtBu)-OH (U-13C4, 15N) imparts a +5 Da mass shift (M+5) to any peptide into which it is incorporated, versus a +1 Da shift for the 15N-only analog and +4 Da for the 13C4-only analog . In LC-MS/MS quantification, a +5 Da separation ensures that the labeled internal standard monoisotopic peak falls entirely outside the natural-abundance isotope distribution of the unlabeled analyte, whereas a +1 Da shift (15N-only) can cause the labeled peptide's monoisotopic peak to overlap with the M+1 isotopic peak of the endogenous peptide, introducing systematic quantification bias that can exceed 15% depending on peptide mass and isotopic enrichment [1]. The M+5 shift also surpasses the M+4 shift of 13C4-only labeling by providing an additional dalton of separation, which further mitigates cross-talk between the labeled and unlabeled ion clusters in complex biological matrices.

Quantitative proteomics Isotope dilution mass spectrometry LC-MRM-MS

Dual Heteronuclear NMR Capability (13C + 15N) Versus 15N-Only Labeled Aspartic Acid: Enabling Complete Backbone and Side-Chain Resonance Assignment

Incorporation of Fmoc-Asp(OtBu)-OH (U-13C4, 15N) introduces both NMR-active 13C (spin-1/2) and 15N (spin-1/2) nuclei at a specific aspartic acid residue within a synthetic peptide [1]. Uniform 13C enrichment at all four carbon positions (Cα, Cβ, and two carboxyl carbons) permits intra-residue 13C-13C COSY/TOCSY and 13C-15N correlation experiments (e.g., HNCACB, CBCA(CO)NH, HNCO) that are essential for complete side-chain 1H and 13C assignment. In contrast, 15N-only labeled aspartic acid (Fmoc-Asp(OtBu)-OH-15N, CAS 1217457-38-9) provides only amide 15N chemical shift and 1H-15N HSQC connectivity, which is insufficient for side-chain assignment . The dual-label approach is standard practice for NMR structure determination of peptides and small proteins, where uniform 13C,15N-labeling enables fast and reliable backbone and side-chain resonance assignments [2].

Protein NMR spectroscopy 3D heteronuclear experiments Resonance assignment

OtBu Side-Chain Protection Minimizes Aspartimide Formation: Standard Benchmark in Fmoc SPPS Versus Unprotected Analogs

The tert-butyl (OtBu) side-chain protecting group on Fmoc-Asp(OtBu)-OH (U-13C4, 15N) serves as the standard protection strategy to minimize base-catalyzed aspartimide formation during piperidine-mediated Fmoc deprotection [1]. In the well-established scorpion toxin II model hexapeptide H-Val-Lys-Asp-Asn/Arg-Tyr-Ile-OH, Fmoc-Asp(OtBu)-OH has been used as the reference standard against which newer protecting groups are benchmarked [2]. Fmoc-Asp(OtBu)-OH demonstrates significant aspartimide suppression compared to unprotected aspartic acid derivatives; however, in aspartimide-prone sequences such as Asp-Gly, measurable by-product formation persists, motivating the development of bulkier protecting groups (e.g., Fmoc-Asp(OMpe)-OH, Fmoc-Asp(OBno)-OH) that further reduce aspartimide levels [3]. For the majority of peptide sequences not involving Asp-Gly, Asp-Asn, Asp-Arg, or Asp-Cys motifs, Fmoc-Asp(OtBu)-OH remains the preferred and most cost-effective building block, as stated in the patent literature: 'for any other sequence the standard Fmoc-Asp(OtBu)-OH derivative may be sufficient' [4].

Aspartimide suppression Fmoc SPPS optimization Peptide quality control

Isotopic Enrichment Specification (98 atom % 13C, 98 atom % 15N): Defined Isotope Distribution for Accurate MS Quantification

Fmoc-Asp(OtBu)-OH (U-13C4, 15N) is supplied with a certified isotopic enrichment of 98 atom % 13C and 98 atom % 15N, with a chemical purity of 97% (CP) . This specification is critical because the isotopic enrichment level directly determines the isotope distribution of the resulting labeled peptide, which in turn affects the accuracy of concentration determination in isotope dilution MS [1]. When isotopic enrichment falls below 98 atom %, the fraction of incompletely labeled peptide molecules (containing residual 12C or 14N) increases, causing the labeled internal standard to contribute signal to the unlabeled analyte channel, systematically underestimating the analyte concentration. The 98 atom % specification matches or exceeds the industry standard for AQUA-grade and SILAC-grade labeled peptides (>99% isotopic purity for standard heavy peptides) [2]. Some vendors offer 99 atom % enrichment for the individual isotopes in this compound, providing an even narrower isotope distribution .

Isotope dilution Quantitative accuracy Internal standard calibration

Site-Specific SPPS Incorporation Versus Metabolic Labeling: Precision Control Over Label Position for Targeted Peptide Quantitation and NMR

Fmoc-Asp(OtBu)-OH (U-13C4, 15N) is designed for residue-specific incorporation into synthetic peptides via Fmoc SPPS, enabling the synthesis of internal standard peptides in which only a single aspartic acid residue bears the heavy isotope label . This contrasts with metabolic labeling methods (e.g., SILAC), where all occurrences of a given amino acid type are labeled throughout the proteome, offering no residue-level selectivity. In targeted LC-MRM-MS assays, site-specific labeling with a known +5 Da mass shift at a defined sequence position permits precise selection of MRM transitions that discriminate the internal standard from both the endogenous analyte and any co-eluting isobaric species [1]. This approach has been validated in industrial bioanalytical workflows: Voronin et al. (2014) demonstrated the synthesis of a 16-residue surrogate peptide incorporating Fmoc-[13C6,15N]-L-leucine at a single position via manual coupling during microwave-assisted SPPS, achieving high-purity labeled peptide suitable for long-term use as a bioanalytical internal standard [2].

Site-specific isotope labeling SPPS Internal standard peptide synthesis

Optimal Procurement and Application Scenarios for Fmoc-Asp(OtBu)-OH (U-13C4, 15N) Based on Quantitative Differentiation Evidence


Absolute Peptide Quantification by Isotope Dilution LC-MRM-MS in Preclinical and Clinical Bioanalysis

Synthesize an AQUA-grade internal standard peptide incorporating Fmoc-Asp(OtBu)-OH (U-13C4, 15N) at the target aspartic acid position via Fmoc SPPS. The +5 Da mass shift, validated against the M+1 shift of 15N-only standards [Section 3, Evidence 1], ensures baseline-resolved MRM transitions with no interference from the endogenous peptide's natural-abundance isotopologue distribution. Stable isotope dilution (SID) with this internal standard achieves median coefficients of variation of approximately 10%, compared with 20–30% for label-free approaches [1]. This workflow is directly applicable to therapeutic protein quantification, biomarker validation, and pharmacokinetic studies requiring FDA-compliant bioanalytical method validation.

NMR Structure Determination of Synthetic Aspartyl-Containing Peptides Using Multi-Dimensional Heteronuclear Experiments

Incorporate Fmoc-Asp(OtBu)-OH (U-13C4, 15N) into a synthetic peptide at the aspartic acid residue(s) of interest via Fmoc SPPS. The presence of 5 NMR-active heteronuclei (1 × 15N + 4 × 13C) per labeled residue [Section 3, Evidence 2] enables 3D triple-resonance experiments (HNCACB, CBCA(CO)NH, HNCO, HCCH-TOCSY) for complete backbone and side-chain resonance assignment. This is essential for determining the structural role of aspartic acid residues in peptide-receptor interactions and for conformational analysis of peptide drug candidates [2]. The uniform 13C enrichment at all carbon positions yields superior sensitivity compared to fractional labeling approaches.

High-Purity Synthesis of Aspartimide-Prone Peptide Sequences for Therapeutic Development

Utilize Fmoc-Asp(OtBu)-OH (U-13C4, 15N) as the aspartic acid building block for Fmoc SPPS of peptides lacking highly aspartimide-susceptible motifs (Asp-Gly, Asp-Asn, Asp-Arg, Asp-Cys). For the majority of peptide sequences, the OtBu protecting group provides adequate aspartimide suppression as established in the benchmark scorpion toxin II model peptide system [Section 3, Evidence 3]. When aspartimide-prone sequences are unavoidable, the labeled compound serves as the reference standard for comparative evaluation of advanced protecting groups (OMpe, OBno) [3]. The dual isotopic labeling simultaneously enables process analytical technology (PAT) monitoring of coupling efficiency and aspartimide formation by LC-MS.

Site-Specific Isotopic Labeling for Mechanistic Studies of Enzyme-Substrate Interactions and Metabolic Tracing

Synthesize a peptide substrate containing a single 13C4,15N-labeled aspartic acid residue using Fmoc-Asp(OtBu)-OH (U-13C4, 15N) [Section 3, Evidence 5]. The site-specific label enables NMR-based enzymatic reaction monitoring (e.g., following 13C or 15N chemical shift perturbations upon substrate binding or catalysis) and MS-based tracing of the aspartic acid residue through metabolic or catabolic pathways [4]. This approach is superior to uniform metabolic labeling (SILAC) for studies requiring single-residue resolution, and the +5 Da mass tag provides a unique isotopic signature that is unambiguously distinguishable from natural-abundance metabolites in complex biological extracts.

Quote Request

Request a Quote for Fmoc-asp(otbu)-oh(u-13c4,15N)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.